2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione
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Overview
Description
2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and material science. This compound is characterized by a fused ring system that includes a pyrazole and isoquinoline moiety, making it a versatile scaffold for the development of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an appropriate phenylhydrazine derivative with a suitable isoquinoline precursor under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring or the pyrazole moiety using reagents like halogens, alkylating agents, or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: As a probe for studying biological processes and as a potential therapeutic agent.
Medicine: For its potential use in the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: In the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which 2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione exerts its effects is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to fit into the binding pockets of these targets, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its potential as a CDK2 inhibitor.
Pyrazolo[3,4-b]pyridine: Used in the synthesis of bioactive molecules with antibacterial and antiviral activities
Uniqueness
2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione stands out due to its unique fused ring system, which provides a versatile scaffold for the development of a wide range of bioactive molecules.
Properties
Molecular Formula |
C16H13N3O2 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-phenyl-3,7,8,9-tetrahydropyrazolo[3,4-c]isoquinoline-1,6-dione |
InChI |
InChI=1S/C16H13N3O2/c20-13-8-4-7-11-12(13)9-17-15-14(11)16(21)19(18-15)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,17,18) |
InChI Key |
WOYMOACGABKDAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=NC=C2C(=O)C1)NN(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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